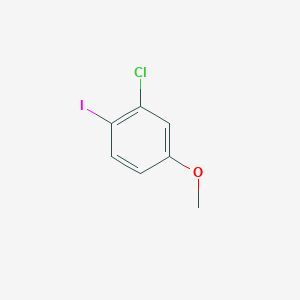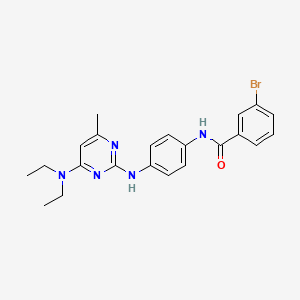
2-Chloro-1-iodo-4-methoxybenzene
Overview
Description
2-Chloro-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It has a molecular weight of 268.48 g/mol . This compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The InChI code for this compound is 1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to follow the general mechanisms of electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 266.0±25.0 °C at 760 mmHg . It has a topological polar surface area of 9.2 Ų .Scientific Research Applications
Cyclization Reactions : 2-Chloro-1-iodo-4-methoxybenzene is used as a reactive intermediate in the cyclization of 2-aryl-N-methoxyethanesulfonamides. This reaction, catalyzed by iodobenzene, results in the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process involves the formation of reactive hypervalent iodine species which react in an electrophilic manner at the aromatic ring (Moroda & Togo, 2008).
Electrophilic Aromatic Substitution : Research has detailed the electrophilic substitution reaction mechanism of methoxybenzene with iodine monochloride. The study provides insights into the role of polar solvents in facilitating the reaction through solvent effects, showcasing the electrophilic aromatic substitution process at the position para to the methoxy group (Wei et al., 2005).
Chemical Synthesis and Analysis : The compound is used as a guest molecule in the assembly of a heterodimeric capsule via hydrogen bonds and CH-halogen and/or CH-pi interaction. This study reveals the orientation specificity of the guest molecule within the capsule and the role of CH-halogen and CH-pi interactions in the formation of the capsule structure (Kobayashi et al., 2003).
Halogenation Reactions : Used as a catalyst in ring halogenation reactions of polyalkylbenzenes, where competition experiments indicated selectivities in substrates, halogen sources, and catalysts. This led to the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Halogen Bonding in Structural Determinants : Research highlights the relative importance of halogen bonding, specifically X...O=C vs. X...X interactions, as structural determinants in certain benzene derivatives. The study presents the dominance of C-X...O=C interactions in the structures and the significance of type-II I...I interactions in certain derivatives (Pigge, Vangala, & Swenson, 2006).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-iodo-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- The electrons in the pi bond attack the electrophile, resulting in one carbon getting a positive charge and the other forming a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it may degrade at higher temperatures .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and strong oxidizing agents could potentially lead to hazardous decomposition . Furthermore, the compound’s action may be influenced by temperature, as it’s stored in a refrigerator .
Safety and Hazards
2-Chloro-1-iodo-4-methoxybenzene is classified as a hazardous substance. It has hazard statements H315, H318, H335, and H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-chloro-1-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBVHCKCKXFVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)


![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)


![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)


![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)
